molecular formula C14H20N2O B3112354 N-[(4-methylphenyl)methyl]piperidine-2-carboxamide CAS No. 189069-87-2

N-[(4-methylphenyl)methyl]piperidine-2-carboxamide

Cat. No.: B3112354
CAS No.: 189069-87-2
M. Wt: 232.32 g/mol
InChI Key: AFTOQCKYEBHXJR-UHFFFAOYSA-N
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Description

N-[(4-Methylphenyl)methyl]piperidine-2-carboxamide is a piperidine-derived carboxamide featuring a 4-methylbenzyl substituent at the piperidine nitrogen and a carboxamide group at the 2-position of the piperidine ring. This compound has been synthesized via palladium-catalyzed C(3)–H alkylation of α-amino acid derivatives using methyl bromoacetate, as reported by Chen et al. (2013) . The reaction proceeds through a Pd(II)/Pd(IV) catalytic cycle, facilitated by an 8-aminoquinoline (8-AQ) directing group, enabling selective functionalization of the piperidine backbone. This method highlights the compound’s synthetic accessibility for applications in medicinal chemistry and material science.

Properties

IUPAC Name

N-[(4-methylphenyl)methyl]piperidine-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O/c1-11-5-7-12(8-6-11)10-16-14(17)13-4-2-3-9-15-13/h5-8,13,15H,2-4,9-10H2,1H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFTOQCKYEBHXJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CNC(=O)C2CCCCN2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-methylphenyl)methyl]piperidine-2-carboxamide typically involves the reaction of piperidine with 4-methylbenzyl chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures. The resulting intermediate is then reacted with a carboxamide derivative to yield the final product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[(4-methylphenyl)methyl]piperidine-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the piperidine ring or the phenyl ring is substituted with different functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with various functional groups attached to the piperidine or phenyl ring.

Scientific Research Applications

N-[(4-methylphenyl)methyl]piperidine-2-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use as a pharmaceutical agent due to its diverse biological activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(4-methylphenyl)methyl]piperidine-2-carboxamide involves its interaction with specific molecular targets in the body. The compound is known to bind to certain receptors or enzymes, leading to the modulation of biological pathways. For example, it may act as an inhibitor of specific enzymes involved in disease processes, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Structural and Functional Variations

The following table summarizes key structural analogs, their substituents, physicochemical properties, and synthetic pathways:

Compound Name CAS Number Molecular Formula Substituents/Core Variations Key Properties/Findings Synthesis Method References
N-[(4-Methylphenyl)methyl]piperidine-2-carboxamide 189069-86-1 C₁₄H₂₀N₂O 4-methylbenzyl, piperidine-2-carboxamide Synthesized via Pd-catalyzed C–H alkylation; no toxicity data reported Pd(II)/Pd(IV) catalysis with 8-AQ
N-[(3-Methylphenyl)methyl]piperidine-2-carboxamide 189069-86-1* C₁₄H₂₀N₂O 3-methylbenzyl (meta isomer) 95% purity; stability under standard conditions Likely similar Pd-catalyzed route
N-(2-Chlorobenzyl)piperidine-4-carboxamide 1398507-74-8 C₁₃H₁₇ClN₂O 2-chlorobenzyl, piperidine-4-carboxamide Higher lipophilicity (Cl substituent); no biological data Traditional amide coupling
N-[(4-Methoxyphenyl)methyl]pyridine-2-carboxamide N/A C₁₄H₁₄N₂O₂ 4-methoxybenzyl, pyridine-2-carboxamide Acute toxicity (Category 4: oral, dermal, inhalation) Not detailed; possible SN2 alkylation
N-(2-Isopropoxy-5-(piperidin-4-yl)phenyl)pyrazine-2-carboxamide N/A C₁₉H₂₅N₅O₂ Isopropoxy, pyrazine-2-carboxamide 97.9% yield; bioactive in chemokine screening Deprotection with K₂CO₃

*Note: CAS number shared due to structural similarity; differentiation via substituent position.

Key Observations

Substituent Position and Electronic Effects :

  • The para-methyl group in the target compound vs. the meta-methyl isomer (Entry 2) demonstrates how regiochemistry influences steric and electronic environments. The para-substituted analog may exhibit enhanced stability due to reduced steric hindrance compared to the meta isomer .
  • Chloro (Entry 3) and methoxy (Entry 4) substituents introduce electron-withdrawing and electron-donating effects, respectively, altering reactivity and interaction with biological targets.

Pyrazine-containing analogs (Entry 5) introduce additional hydrogen-bonding sites, which may enhance binding affinity in biological systems .

Synthetic Accessibility :

  • The target compound’s synthesis relies on advanced C–H activation methodologies, whereas analogs like Entry 3 and 5 use conventional amide coupling or deprotection steps .

Toxicity Profile :

  • The methoxy-substituted analog (Entry 4) exhibits acute toxicity (Category 4 across routes), suggesting that electron-donating groups may enhance bioactivity but also adverse effects . In contrast, toxicity data for the target compound remains unreported, indicating a gap in safety profiling.

Biological Activity

N-[(4-methylphenyl)methyl]piperidine-2-carboxamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article delves into its biological activity, exploring its mechanisms, applications, and research findings.

Chemical Structure and Properties

This compound features a piperidine ring substituted with a 4-methylphenyl group. Its molecular formula is C13H17N1OC_{13}H_{17}N_{1}O, which contributes to its unique pharmacological properties.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets in the body. It is believed to modulate receptor activity and enzyme functions, leading to various therapeutic effects. The compound may influence pathways associated with:

  • Antimicrobial Activity : Studies suggest that derivatives of piperidine compounds exhibit antibacterial properties against resistant strains of bacteria, including Extended-Spectrum Beta-Lactamase (ESBL) producing E. coli .
  • Anticancer Properties : Research indicates that piperidine derivatives can inhibit cancer cell proliferation and induce apoptosis in various cancer types .

Biological Activity Overview

The following table summarizes the biological activities associated with this compound and related compounds:

Activity Effect Reference
AntimicrobialEffective against ESBL-producing E. coli
AnticancerInduces apoptosis in cancer cells
AntiviralInhibits HIV-1 envelope-mediated fusion
NeuroprotectivePotential effects on neurotransmitter uptake

Case Studies and Research Findings

  • Antimicrobial Efficacy : A study evaluated the antibacterial activity of various piperidine derivatives, including this compound, against ESBL-producing E. coli. The results indicated significant inhibition at concentrations up to 50 mg/mL, with the highest zone of inhibition observed at this concentration .
  • Anticancer Activity : Research on piperidine derivatives has shown promising results in inhibiting the growth of several cancer cell lines. The mechanism involves the modulation of key signaling pathways, including apoptosis-related pathways .
  • Neuroprotective Effects : Investigations into the effects of piperidine compounds on central nervous system disorders revealed potential neuroprotective properties, suggesting their role in treating neurodegenerative diseases .

Q & A

Q. Advanced Research Focus

  • Lipophilicity : Replace 4-methyl with electron-withdrawing groups (e.g., Cl, CF3) to enhance membrane permeability (logP calculated via ChemDraw).
  • Metabolic Pathways : Introduce fluorinated groups (e.g., 4-fluorophenyl) to slow oxidative metabolism, as seen in related compounds with extended half-lives .
  • Solubility : Assess via shake-flask method in PBS (pH 7.4). Polar substituents (e.g., methoxy) improve aqueous solubility but may reduce CNS penetration .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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